molecular formula C10H20ClN B2722152 1-Azaspiro[5.5]undecane;hydrochloride CAS No. 1888756-99-7

1-Azaspiro[5.5]undecane;hydrochloride

Cat. No.: B2722152
CAS No.: 1888756-99-7
M. Wt: 189.73
InChI Key: BOJMZFQFFDAJRW-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecane;hydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[5.5]undecane;hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents like dichloromethane and reagents such as potassium acetate and tert-butylbenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures suggests that industrial methods would likely involve multi-step processes with careful optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-Azaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as:

  • 1-oxa-9-azaspiro[5.5]undecane
  • 1,3-dioxane
  • 1,3-dithiane

Uniqueness

1-Azaspiro[5.5]undecane;hydrochloride is unique due to its specific spirocyclic framework and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor of the MmpL3 protein sets it apart from other similar compounds .

Properties

IUPAC Name

1-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-6-10(7-3-1)8-4-5-9-11-10;/h11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJMZFQFFDAJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888756-99-7
Record name 1-azaspiro[5.5]undecane hydrochloride
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